molecular formula C25H21BrN4O6S2 B8452738 1-benzenesulfonyl-5-bromo-2-{[cyanomethyl-(toluene-4-sulfonyl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester

1-benzenesulfonyl-5-bromo-2-{[cyanomethyl-(toluene-4-sulfonyl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester

Cat. No.: B8452738
M. Wt: 617.5 g/mol
InChI Key: RMRFULGSAQKYHO-UHFFFAOYSA-N
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Description

1-benzenesulfonyl-5-bromo-2-{[cyanomethyl-(toluene-4-sulfonyl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C25H21BrN4O6S2 and its molecular weight is 617.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H21BrN4O6S2

Molecular Weight

617.5 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)-5-bromo-2-[[cyanomethyl-(4-methylphenyl)sulfonylamino]methyl]pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C25H21BrN4O6S2/c1-17-8-10-20(11-9-17)37(32,33)29(13-12-27)16-22-23(25(31)36-2)21-14-18(26)15-28-24(21)30(22)38(34,35)19-6-4-3-5-7-19/h3-11,14-15H,13,16H2,1-2H3

InChI Key

RMRFULGSAQKYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC2=C(C3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC(=C3)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (11.7 g, 60% dispersion in mineral oil, 293 mmol) was added portionwise to a cooled (0° C.) solution of 1-benzenesulfonyl-5-bromo-2-bromomethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester (130 g, 266 mmol) and N-cyanomethyl-4-methyl-benzenesulfonamide (61.5 g, 293 mmol) in DMF (1.25 L). The reaction mixture was stirred at 0° C. for 15 minutes, then allowed to warm to ambient temperature and stirred for 1 hour. The reaction mixture was poured into a cooled, stirred solution of 2M hydrochloric acid (1.25 L). The resultant precipitate was collected by filtration (slow) and the cake washed with water, followed by methanol and then diethyl ether. The resulting cake was dried to afford the title compound as a grey solid (154 g, 94%). LCMS (Method B): RT=4.28 min, M+H+=617/619. 1H NMR (400 MHz, CDCl3): 8.49 (d, J=2.3 Hz, 1H), 8.42 (d, J=2.3 Hz, 1H), 8.33-8.33 (m, 2H), 7.78-7.76 (m, 2H), 7.64-7.64 (m, 1H), 7.55-7.54 (m, 2H), 7.34 (d, J=8.1 Hz, 2H), 5.43 (s, 2H), 4.28 (s, 2H), 3.96 (s, 3H), 2.43 (s, 3H).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.25 L
Type
solvent
Reaction Step Two
Quantity
1.25 L
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

Sodium hydride (48 mg, 60% dispersion in mineral oil, 12.0 mmol) was added to a cooled (0° C.) mixture of 1-benzenesulfonyl-5-bromo-2-bromomethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester (0.56 g, 1.16 mmol) and N-cyanomethyl-4-methyl-benzenesulfonamide (0.25 g, 1.20 mmol) in dry THF (3.5 mL). The reaction mixture was stirred at 0° C. for 15 minutes, then allowed to warm to ambient temperature and stirred for 18 h. The reaction mixture was then diluted with DCM (40 mL), saturated aqueous sodium carbonate solution (20 mL) and water (20 mL). The organic phase was separated, washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resultant residue was purified by flash column chromatography (silica, 5 g cartridge, Si-SPE, DCM) to afford the title compound as a beige solid (0.59 g, 80%). LCMS (Method B): RT=4.28 min, M+H+=617/619.
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
80%

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